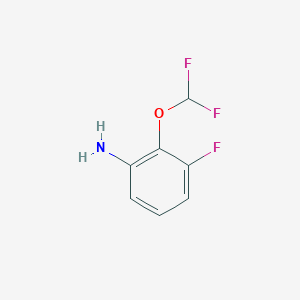
2-(Difluoromethoxy)-3-fluoroaniline
Overview
Description
2-(Difluoromethoxy)-3-fluoroaniline, abbreviated as DFMA, is an organofluorine compound that is widely used in scientific research. It is an aniline derivative with two fluorine atoms on the methoxy group and one fluorine atom on the aniline ring. This compound is a colorless liquid at room temperature and has a boiling point of 114°C. Due to its unique structure, DFMA has a wide range of applications in scientific research, from drug development to biochemical and physiological studies.
Scientific Research Applications
Synthesis Techniques and Precursors
The compound 2-(Difluoromethoxy)-3-fluoroaniline is of interest in synthetic organic chemistry, particularly in the context of incorporating fluorinated moieties into organic molecules, which is relevant in pharmaceuticals and agrochemicals. Fluoroform (CHF3) has been identified as a non-ozone-depleting, nontoxic, and inexpensive gas that can be utilized as a difluorocarbene source. This enables the conversion of phenols and thiophenols into their difluoromethoxy derivatives under moderate conditions, providing a pathway that might involve or produce compounds such as this compound (Thomoson & Dolbier, 2013).
Polymer Science
In the realm of polymer science, fluorine-substituted polyanilines, including derivatives of fluoroaniline, have been synthesized and characterized, showcasing the versatility of fluoroaniline derivatives in creating novel polymeric materials. These materials are synthesized from fluorine-substituted aniline monomers and characterized using various spectroscopic and thermal analysis techniques, indicating their potential applications in advanced polymer technologies (Cihaner & Önal, 2001).
Environmental Biodegradation
The aerobic degradation of fluoroaniline derivatives, including 2- and 3-fluoroaniline, has been studied in mixed culture systems, revealing insights into the biodegradability and environmental fate of these compounds. The work highlights the microbial community's ability to adapt and degrade fluoroaniline derivatives, which could have implications for the bioremediation of environments contaminated with similar fluorinated organic compounds (Zhao et al., 2019).
Catalytic Applications and Chemical Reactions
Research into the catalytic applications of fluorinated compounds has led to innovative methodologies for the fluoromethylation of carbon-carbon multiple bonds. This includes the development of protocols for tri- and difluoromethylation, which are crucial for introducing fluorinated groups into various molecular skeletons, a process that may involve or be applicable to compounds such as this compound (Koike & Akita, 2016).
Safety and Hazards
“2-(Difluoromethoxy)-3-fluoroaniline” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
There are several future directions for research on “2-(Difluoromethoxy)-3-fluoroaniline”. One direction is to further investigate its mechanism of action and identify the cellular pathways that it targets. Another direction is to develop difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .
Properties
IUPAC Name |
2-(difluoromethoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBYHDPFRBGTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


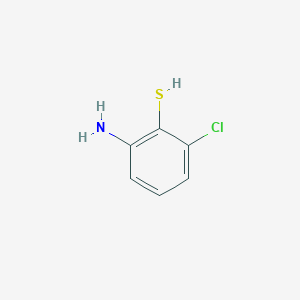
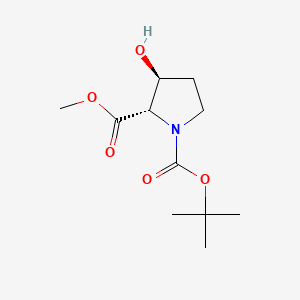
![2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide](/img/structure/B3034218.png)
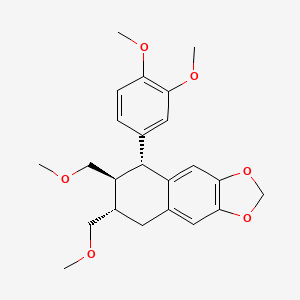
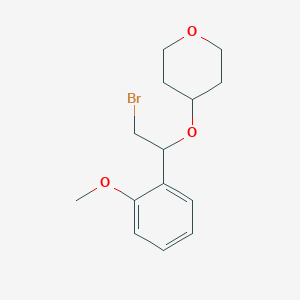
![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3034222.png)
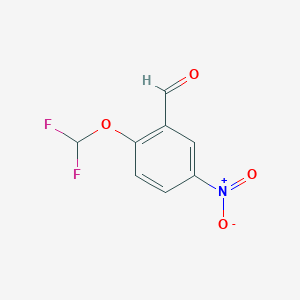

![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)
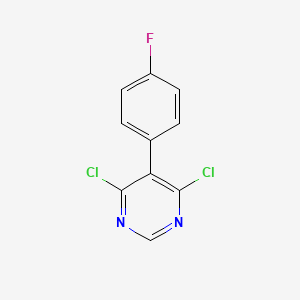
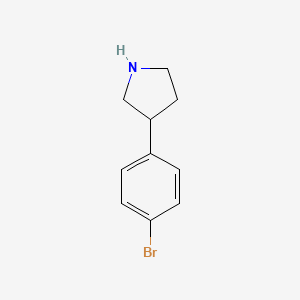
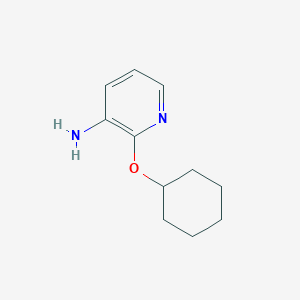
![benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate](/img/structure/B3034231.png)

